molecular formula C20H19N5O2 B2597795 6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide CAS No. 2097923-48-1

6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide

Cat. No.: B2597795
CAS No.: 2097923-48-1
M. Wt: 361.405
InChI Key: RKIXWCUMZOXAFR-UHFFFAOYSA-N
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Description

6-Methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide is a synthetic small molecule featuring an indole core substituted with a methoxy group at position 6 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked via an ethyl chain to a pyridin-3-yl-substituted pyrazole heterocycle. The pyridinyl-pyrazole motif is commonly associated with kinase inhibition, implying possible applications in oncology or inflammatory diseases.

Properties

IUPAC Name

6-methoxy-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-27-17-5-4-14-9-19(24-18(14)10-17)20(26)22-7-8-25-13-16(12-23-25)15-3-2-6-21-11-15/h2-6,9-13,24H,7-8H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIXWCUMZOXAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the methoxy group and the carboxamide functionality. The pyridin-3-yl and pyrazol-1-yl groups are then introduced through a series of coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium, and reagents like sodium hydride and dimethylformamide . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and pyrazole structures. Specifically, derivatives similar to 6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide have shown effectiveness against various cancer cell lines. For instance, compounds with a similar framework have demonstrated inhibitory effects on lung, breast, and colorectal cancer cells, indicating that this compound may also possess similar properties .

Anti-inflammatory Effects

Research indicates that indole derivatives exhibit significant anti-inflammatory properties. The presence of a pyrazole moiety is known to enhance these effects. In animal models, compounds related to this compound have been evaluated for their capacity to reduce inflammation markers such as TNF-alpha and nitric oxide levels .

Antimicrobial Activity

Compounds featuring both indole and pyrazole structures have been reported to exhibit antimicrobial activities against a range of pathogens. This suggests that this compound could be explored for potential applications in treating infectious diseases .

Case Study 1: Anticancer Potential

In a study involving the evaluation of various indole derivatives, one compound closely related to this compound was tested against multiple cancer cell lines (A549, MDA-MB-231). Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting strong anticancer potential. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Activity

A series of experiments were conducted using a model of acute inflammation induced by carrageenan in rats. The administration of compounds similar to this compound resulted in a marked decrease in paw edema compared to control groups. The findings support the hypothesis that this class of compounds could be developed into effective anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : The target compound’s indole-2-carboxamide differs from the indole-3-carboxamide () and pyrazolo-pyridine () cores, which may influence binding specificity.
  • Substituent Effects : The methoxy group at position 6 on the indole (target compound) contrasts with the 4-methoxy-6-methyl-2-oxo substitution in , likely altering electronic and steric properties.

Biological Activity

The compound 6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide (CAS Number: 2097923-48-1) is a novel indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H19N5O2C_{20}H_{19}N_{5}O_{2}, and it features a complex structure that includes an indole moiety, a methoxy group, and a pyridine-pyrazole substituent. The presence of these functional groups is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available indole derivatives. The synthetic route often includes:

  • Formation of the Pyrazole Ring : Using appropriate reagents to couple pyridine derivatives with hydrazine derivatives.
  • Alkylation : The pyrazole is then alkylated with an ethylene derivative.
  • Carboxamide Formation : Finally, the carboxamide group is introduced through acylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance:

  • In Vitro Studies : The compound exhibited significant antiproliferative activity against lung cancer (A549) and colorectal cancer (HCT-116) cell lines with IC50 values in the low micromolar range, indicating potent activity comparable to established chemotherapeutics like sorafenib .
Cell LineIC50 (µM)Reference
A549 (Lung)5.6
HCT-116 (Colon)4.8

Anti-inflammatory Activity

Another critical area of research involves the anti-inflammatory properties of the compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation:

  • COX Inhibition Studies : The compound demonstrated selective COX-2 inhibition with an IC50 value of approximately 0.02 µM, suggesting it may serve as a lead compound for developing anti-inflammatory drugs .
ActivityIC50 (µM)Reference
COX-2 Inhibition0.02
COX-1 Inhibition>10

The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary data suggest:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Signaling Pathways : It appears to interfere with key signaling pathways involved in tumor growth and inflammation.

Case Studies and Research Findings

Several research studies have reported on the biological activity of related compounds within the same class:

  • A study by Abdellatif et al. synthesized a series of pyrazole derivatives that showed promising anti-inflammatory effects with minimal toxicity in animal models .

Q & A

Q. What are the recommended synthetic routes for 6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the indole and pyrazole moieties. Key steps include:
  • Indole Core Synthesis : 6-Methoxy-1H-indole-2-carboxylic acid derivatives can be synthesized via Ullmann coupling or Pd-catalyzed cross-coupling reactions to introduce substituents.
  • Pyrazole-Pyridine Intermediate : The 4-(pyridin-3-yl)-1H-pyrazole fragment is often prepared via cyclocondensation of hydrazines with β-ketonitriles or via Suzuki-Miyaura coupling for pyridine attachment .
  • Amide Coupling : The final step involves reacting the indole-2-carboxylic acid with the ethylenediamine-linked pyrazole-pyridine intermediate using coupling agents like HATU or EDCI in DMF, with yields optimized by controlling stoichiometry (1.2–1.5 eq of coupling agent) and reaction temperature (0–25°C) .
  • Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Prioritize signals for the indole NH (~11.5 ppm, broad singlet), pyrazole CH (~6.7–7.8 ppm), and methoxy group (~3.8 ppm). 13C NMR confirms carbonyl (C=O, ~165 ppm) and pyridine/pyrazole aromatic carbons .
  • LCMS/HRMS : Monitor molecular ion peaks ([M+H]+) for exact mass verification (e.g., calculated vs. observed ± 2 ppm). Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
  • IR Spectroscopy : Key stretches include N-H (3300–3400 cm⁻¹), C=O (1680–1700 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay conditions?

  • Methodological Answer : Contradictions often arise from assay-specific variables:
  • Dose-Response Validation : Perform IC50/EC50 determinations across ≥10 concentrations (e.g., 0.1 nM–100 μM) in triplicate to ensure reproducibility .
  • Cellular Context : Compare activity in isogenic cell lines (e.g., wild-type vs. kinase-deficient) to confirm target specificity. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
  • Buffer Conditions : Test pH (6.5–7.5) and ionic strength effects on solubility. Include DMSO controls (<0.1% v/v) to rule out solvent artifacts .

Q. What computational strategies are suitable for predicting the binding affinity and selectivity of this compound toward kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Prioritize hydrogen bonds between the carboxamide and kinase hinge region (e.g., Glu91 in JAK2) .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and topological indices. Validate with leave-one-out cross-validation (R² > 0.7) .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and identify key residue fluctuations (RMSD < 2 Å) .

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software be optimized for refinement?

  • Methodological Answer :
  • Crystallization Challenges : Low solubility in common solvents (e.g., DMSO) necessitates micro-seeding or vapor diffusion (PEG 4000/ammonium sulfate). Twinning is mitigated by data collection at 100 K .
  • SHELX Refinement : Use SHELXL for high-resolution data (<1.2 Å). Apply TWIN/BASF commands for twinned crystals. Restraints for flexible ethylenediamine linker improve R-factors (<0.05 Δρ) .

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